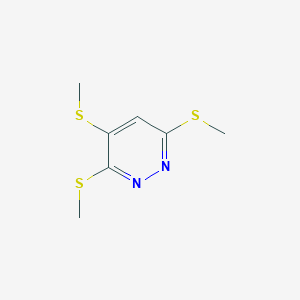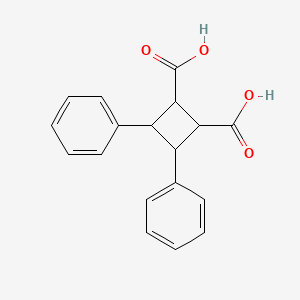![molecular formula C7H8N6OS B14004834 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide CAS No. 89853-37-2](/img/structure/B14004834.png)
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide is a chemical compound with the molecular formula C7H8N6OS It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide typically involves the reaction of 2-amino-6-chloropurine with thiourea, followed by the addition of chloroacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the reaction. The process involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential role in cellular processes and as a probe for biochemical pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-chloropurine
- Thiourea
- Chloroacetic acid
Uniqueness
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its sulfur-containing side chain distinguishes it from other purine derivatives and contributes to its unique chemical and biological properties .
Properties
CAS No. |
89853-37-2 |
|---|---|
Molecular Formula |
C7H8N6OS |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H8N6OS/c8-3(14)1-15-6-4-5(11-2-10-4)12-7(9)13-6/h2H,1H2,(H2,8,14)(H3,9,10,11,12,13) |
InChI Key |
INOOQWAUTVQBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


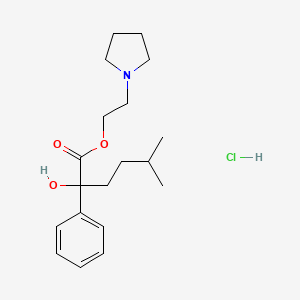

![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)


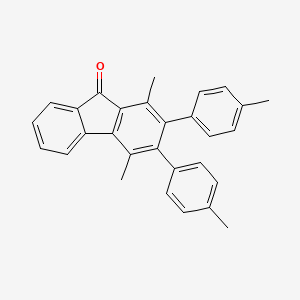
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
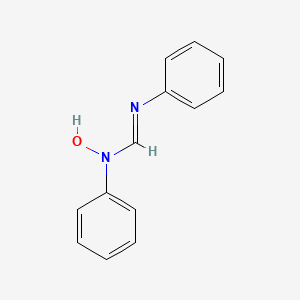
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
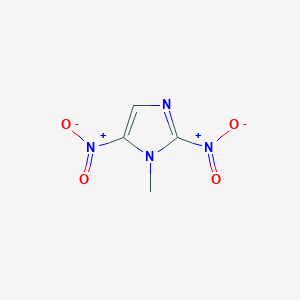
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)
